Ovothiol A

Catalog No.
S538326
CAS No.
108418-13-9
M.F
C7H11N3O2S
M. Wt
201.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ovothiol A

CAS Number

108418-13-9

Product Name

Ovothiol A

IUPAC Name

(2S)-2-amino-3-(3-methyl-5-sulfanylimidazol-4-yl)propanoic acid

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

InChI

InChI=1S/C7H11N3O2S/c1-10-3-9-6(13)5(10)2-4(8)7(11)12/h3-4,13H,2,8H2,1H3,(H,11,12)/t4-/m0/s1

InChI Key

XWKKYVJREGXHFO-BYPYZUCNSA-N

SMILES

CN1C=NC(=C1CC(C(=O)O)N)S

solubility

Soluble in DMSO

Synonyms

1-N-methyl-4-mercaptohistidine, ovothiol A, U23

Canonical SMILES

CN1C=NC(=C1CC(C(=O)O)N)S

Isomeric SMILES

CN1C=NC(=C1C[C@@H](C(=O)O)N)S

The exact mass of the compound Ovothiol A is 201.0572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Histidine - Methylhistidines - Supplementary Records. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ovothiol A (1-methyl-4-mercaptohistidine) is a highly reducing, low-molecular-weight thiohistidine derivative characterized by its distinct mercapto-imidazole core. Functioning as a premier redox-active biochemical, it is primarily procured for specialized oxidative stress modeling, photoprotection research, and advanced cosmetic or ophthalmic formulations. Unlike standard aliphatic thiols, Ovothiol A exhibits exceptional nucleophilicity and non-enzymatic reactivity due to the specific positioning of its sulfur atom, making it a critical reagent for assays requiring rapid, uncatalyzed neutralization of reactive oxygen species (ROS)[1].

Substituting Ovothiol A with common biological thiols like Glutathione (GSH) or L-Cysteine compromises assay kinetics and formulation efficacy. Standard aliphatic thiols possess pKa values above 8.0, meaning they remain predominantly in the protonated, kinetically inactive state at physiological pH. In contrast, Ovothiol A features an exceptionally low thiol pKa, ensuring it exists almost entirely as a hyper-reactive thiolate anion in neutral buffers [1]. Furthermore, attempting to substitute with the related in-class compound Ergothioneine fails for active peroxide-scavenging applications; Ergothioneine exists primarily as a stable thione rather than a reactive thiolate, rendering it significantly less reactive toward rapid peroxide bursts [2].

Thiolate Availability at Physiological pH

The reactivity of thiol-based antioxidants is strictly dependent on the availability of the deprotonated thiolate anion. Ovothiol A possesses a uniquely low pKa of 1.0–1.4, ensuring that >99% of the molecules are in the active thiolate form at pH 7.4. In direct comparison, the benchmark antioxidant Glutathione (GSH) has a pKa of 8.7, resulting in less than 5% thiolate availability under identical physiological conditions [1].

Evidence DimensionThiol pKa and active thiolate fraction at pH 7.4
Target Compound DataOvothiol A: pKa ~1.0-1.4 (>99% active thiolate)
Comparator Or BaselineGlutathione (GSH): pKa ~8.7 (<5% active thiolate)
Quantified DifferenceOvothiol A provides a >20-fold higher concentration of the reactive thiolate species at neutral pH.
ConditionsAqueous buffer, pH 7.4, standard physiological conditions

This guarantees immediate, uncatalyzed reactivity in neutral-pH assay buffers, eliminating the need for enzymatic activation required by generic thiols.

Hydrogen Peroxide Scavenging Kinetics

In non-enzymatic systems, Ovothiol A demonstrates vastly superior reaction kinetics against hydrogen peroxide compared to mainstream substitutes. At 25 °C and pH 7.4, the rate constant for Ovothiol A oxidation by H2O2 is 3.7 M−1s−1. Under the same conditions, Glutathione achieves a rate constant of only 0.87 M−1s−1 [1].

Evidence DimensionBimolecular rate constant for reaction with H2O2
Target Compound DataOvothiol A: 3.7 M−1s−1
Comparator Or BaselineGlutathione (GSH): 0.87 M−1s−1
Quantified DifferenceOvothiol A reacts with hydrogen peroxide >4.2 times faster than GSH.
ConditionspH 7.4, T = 25 °C, in vitro kinetic assay

Procurement of Ovothiol A is essential for in vitro models that require rapid, non-enzymatic quenching of sudden H2O2 bursts where GSH would be kinetically too slow.

Structural Tautomerism and Peroxide Reactivity vs. Ergothioneine

While Ovothiol A and Ergothioneine are structurally related thiohistidines, their substitution patterns dictate entirely different procurement use cases. Ergothioneine (C2 substitution) has a pKa > 10 and exists predominantly as a stable thione, making it highly resistant to auto-oxidation but sluggish against peroxides. Ovothiol A (C5/C4 substitution) maintains a reactive thiolate form, making it significantly more reactive toward peroxides than Ergothioneine [1].

Evidence DimensionPredominant tautomeric state and peroxide reactivity
Target Compound DataOvothiol A: Thiolate anion (highly reactive to peroxides)
Comparator Or BaselineErgothioneine: Thione tautomer (low reactivity to peroxides)
Quantified DifferenceFundamental shift from passive stability (Ergothioneine) to active, rapid peroxide scavenging (Ovothiol A).
ConditionsPhysiological pH environments

Buyers formulating active ROS-neutralizing products must select Ovothiol A over Ergothioneine, as the latter is optimized for passive longevity rather than rapid scavenging.

Triplet-State Quenching for Photoprotection

Ovothiol A serves as an exceptional electron donor capable of quenching photo-generated triplet states. Kinetic studies demonstrate that Ovothiol A quenches the triplet state of kynurenic acid at an almost diffusion-controlled rate at neutral pH. Standard thiols like cysteine and GSH require significantly higher pH levels to achieve comparable triplet-state quenching rates because they rely on the deprotonated form [1].

Evidence DimensionTriplet-state quenching efficiency at neutral pH
Target Compound DataOvothiol A: Near diffusion-controlled quenching rate
Comparator Or BaselineGSH / Cysteine: Low quenching rate at neutral pH (requires alkaline pH to activate)
Quantified DifferenceOvothiol A provides maximum photoprotective quenching at pH 7.4, whereas generic thiols are largely inactive.
ConditionsLaser flash photolysis of kynurenic acid, pH 7.4

This makes Ovothiol A the superior precursor choice for UV-protective ophthalmic and dermatological formulations operating at physiological pH.

High-Fidelity Oxidative Stress and Redox Biology Assays

Because Ovothiol A reacts with hydrogen peroxide >4 times faster than GSH at neutral pH, it is the preferred reagent for in vitro models requiring the rapid, non-enzymatic neutralization of sudden ROS bursts. It is specifically procured for cell culture media and biochemical assays where standard aliphatic thiols fail to provide adequate kinetic protection [1].

Photoprotective and Ophthalmic Formulation Development

Leveraging its near diffusion-controlled triplet-state quenching capacity at physiological pH, Ovothiol A is an ideal active ingredient for advanced photoprotective cosmetics and ophthalmic solutions. It outperforms generic thiols that require alkaline environments to achieve similar electron-donating states, ensuring formulation compatibility and stability [2].

Mechanistic Probing of Sulfoxide Synthases

In structural biology and enzymology, Ovothiol A and its biosynthetic precursors are essential benchmarks for characterizing the regioselectivity of non-heme iron enzymes. It is heavily utilized in comparative studies against Ergothioneine to map the distinct catalytic mechanisms of OvoA versus EgtB synthases [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.8

Exact Mass

201.0572

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Ovothiol A

Dates

Last modified: 07-15-2023
1: Castellano I, Di Tomo P, Di Pietro N, Mandatori D, Pipino C, Formoso G, Napolitano A, Palumbo A, Pandolfi A. Anti-Inflammatory Activity of Marine Ovothiol A in an In Vitro Model of Endothelial Dysfunction Induced by Hyperglycemia. Oxid Med Cell Longev. 2018 Apr 19;2018:2087373. doi: 10.1155/2018/2087373. eCollection 2018. PubMed PMID: 29849868; PubMed Central PMCID: PMC5932987.
2: Castellano I, Migliaccio O, D'Aniello S, Merlino A, Napolitano A, Palumbo A. Shedding light on ovothiol biosynthesis in marine metazoans. Sci Rep. 2016 Feb 26;6:21506. doi: 10.1038/srep21506. PubMed PMID: 26916575; PubMed Central PMCID: PMC4768315.
3: Mirzahosseini A, Orgován G, Tóth G, Hosztafi S, Noszál B. The complete microspeciation of ovothiol A disulfide: a hexabasic symmetric biomolecule. J Pharm Biomed Anal. 2015 Mar 25;107:209-16. doi: 10.1016/j.jpba.2014.12.029. Epub 2014 Dec 24. PubMed PMID: 25594898.
4: Russo GL, Russo M, Castellano I, Napolitano A, Palumbo A. Ovothiol isolated from sea urchin oocytes induces autophagy in the Hep-G2 cell line. Mar Drugs. 2014 Jul 7;12(7):4069-85. doi: 10.3390/md12074069. PubMed PMID: 25003791; PubMed Central PMCID: PMC4113815.
5: Trochine A, Creek DJ, Faral-Tello P, Barrett MP, Robello C. Benznidazole biotransformation and multiple targets in Trypanosoma cruzi revealed by metabolomics. PLoS Negl Trop Dis. 2014 May 22;8(5):e2844. doi: 10.1371/journal.pntd.0002844. eCollection 2014 May. PubMed PMID: 24853684; PubMed Central PMCID: PMC4031082.
6: Mirzahosseini A, Orgován G, Hosztafi S, Noszál B. The complete microspeciation of ovothiol A, the smallest octafarious antioxidant biomolecule. Anal Bioanal Chem. 2014 Apr;406(9-10):2377-87. doi: 10.1007/s00216-014-7631-0. Epub 2014 Feb 9. PubMed PMID: 24510213.
7: Mashabela GT, Seebeck FP. Substrate specificity of an oxygen dependent sulfoxide synthase in ovothiol biosynthesis. Chem Commun (Camb). 2013 Sep 11;49(70):7714-6. doi: 10.1039/c3cc42594k. PubMed PMID: 23877651.
8: Seebeck FP. Thiohistidine biosynthesis. Chimia (Aarau). 2013;67(5):333-6. doi: 10.2533/chimia.2013.333. PubMed PMID: 23863267.
9: Lam CF, Grkovic T, Pearce AN, Copp BR. Investigation of the electrophilic reactivity of the cytotoxic marine alkaloid discorhabdin B. Org Biomol Chem. 2012 Apr 21;10(15):3092-7. doi: 10.1039/c2ob07090a. Epub 2012 Mar 7. PubMed PMID: 22395232.
10: Krauth-Siegel RL, Leroux AE. Low-molecular-mass antioxidants in parasites. Antioxid Redox Signal. 2012 Aug 15;17(4):583-607. doi: 10.1089/ars.2011.4392. Epub 2012 Jan 30. Review. PubMed PMID: 22053812.
11: Edwards TE, Robinson BH, Sigurdsson ST. Identification of amino acids that promote specific and rigid TAR RNA-tat protein complex formation. Chem Biol. 2005 Mar;12(3):329-37. PubMed PMID: 15797217.
12: Ondarza RN, Iturbe A, Hernández E, Hurtado G. Low-molecular-mass thiol compounds from a free-living highly pathogenic amoeba, Naegleria fowleri. Biotechnol Appl Biochem. 2003 Apr;37(Pt 2):195-204. PubMed PMID: 12630909.
13: Vogt RN, Steenkamp DJ. The metabolism of S-nitrosothiols in the trypanosomatids: the role of ovothiol A and trypanothione. Biochem J. 2003 Apr 1;371(Pt 1):49-59. PubMed PMID: 12487629; PubMed Central PMCID: PMC1223258.
14: Ondarza RN, Iturbe A, Hernández E, Hurtado G. Thiol compounds from a free-living pathogenic opportunistic amoeba, Acanthamoeba polyphaga. Biotechnol Appl Biochem. 2002 Dec;36(Pt 3):195-204. PubMed PMID: 12452803.
15: Steenkamp DJ. Thiol metabolism of the trypanosomatids as potential drug targets. IUBMB Life. 2002 Apr-May;53(4-5):243-8. Review. PubMed PMID: 12121003.
16: Steenkamp DJ. Trypanosomal antioxidants and emerging aspects of redox regulation in the trypanosomatids. Antioxid Redox Signal. 2002 Feb;4(1):105-21. Review. PubMed PMID: 11970848.
17: Vogt RN, Spies HS, Steenkamp DJ. The biosynthesis of ovothiol A (N-methyl-4-mercaptohistidine). Identification of S-(4'-L-histidyl)-L-cysteine sulfoxide as an intermediate and the products of the sulfoxide lyase reaction. Eur J Biochem. 2001 Oct;268(20):5229-41. PubMed PMID: 11606184.
18: Ariyanayagam MR, Fairlamb AH. Ovothiol and trypanothione as antioxidants in trypanosomatids. Mol Biochem Parasitol. 2001 Jul;115(2):189-98. PubMed PMID: 11420105.
19: Mastri C, Thorborn DE, Davies AJ, Ariyanayagam MR, Hunter KJ. Polyamine and thiol metabolism in Trypanosoma granulosum: similarities with Trypanosoma cruzi. Biochem Biophys Res Commun. 2001 Apr 20;282(5):1177-82. PubMed PMID: 11302739.
20: Zoete V, Vezin H, Bailly F, Vergoten G, Catteau JP, Bernier JL. 4-Mercaptoimidazoles derived from the naturally occurring antioxidant ovothiols 2. Computational and experimental approach of the radical scavenging mechanism. Free Radic Res. 2000 Jun;32(6):525-33. PubMed PMID: 10798718.

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